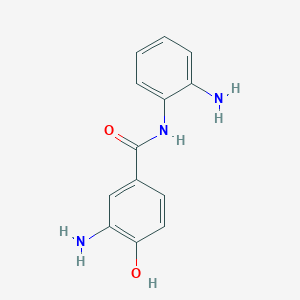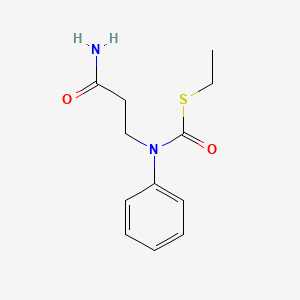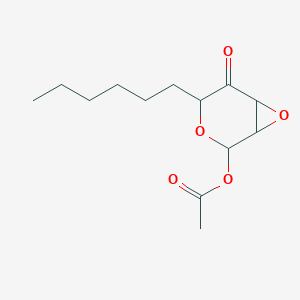
Docos-15-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-15-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . . This compound is characterized by a hydroxyl group attached to the first carbon of a 22-carbon chain, which includes a double bond at the 15th position. It is a naturally occurring substance found in various plant oils and waxes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docos-15-en-1-ol can be synthesized through the reduction of erucic acid, which is a monounsaturated omega-9 fatty acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of erucic acid derived from high-erucic acid rapeseed oil. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Docos-15-en-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or Pt catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Docos-15-en-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also utilized in the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain metabolic disorders .
Medicine: It is also explored for its anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of cosmetics, personal care products, and lubricants. It is valued for its emollient and moisturizing properties .
Wirkmechanismus
The mechanism of action of docos-15-en-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with lipid bilayers and can modulate the activity of membrane-bound enzymes and receptors . The compound’s effects are mediated through its interaction with specific molecular targets, including fatty acid-binding proteins and lipid transporters .
Vergleich Mit ähnlichen Verbindungen
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th position.
Eicos-15-en-1-ol: A shorter chain fatty alcohol with a similar structure but with 20 carbon atoms.
Erucyl alcohol: Often used interchangeably with docos-15-en-1-ol, as it is another name for the same compound.
Uniqueness: this compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high molecular weight and specific reactivity .
Eigenschaften
CAS-Nummer |
62803-16-1 |
|---|---|
Molekularformel |
C22H44O |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
docos-15-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h7-8,23H,2-6,9-22H2,1H3 |
InChI-Schlüssel |
WBBJCBOOTPORNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



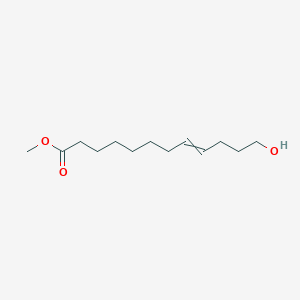
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
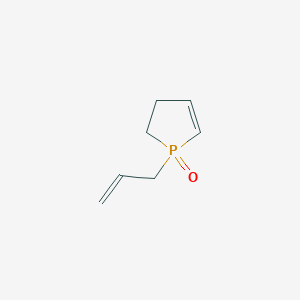
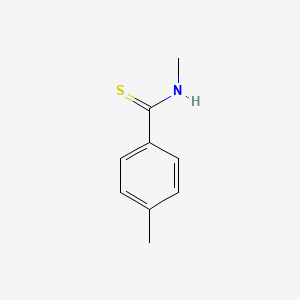
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
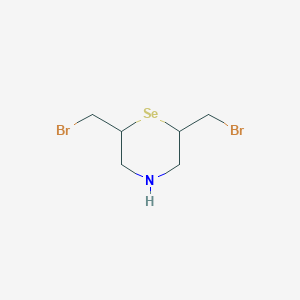
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
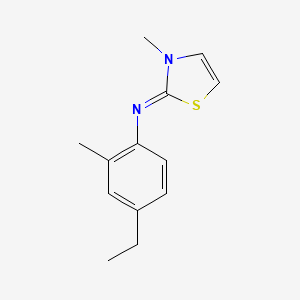
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
